H-LYS-ALA-AMC HCL

Description

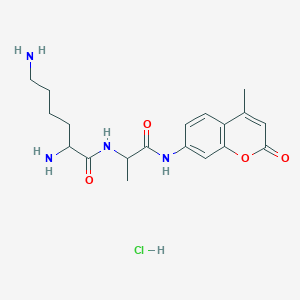

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,6-diamino-N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4.ClH/c1-11-9-17(24)27-16-10-13(6-7-14(11)16)23-18(25)12(2)22-19(26)15(21)5-3-4-8-20;/h6-7,9-10,12,15H,3-5,8,20-21H2,1-2H3,(H,22,26)(H,23,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNOSBVSNUNYME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CCCCN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585205 | |

| Record name | Lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-62-2 | |

| Record name | Lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to H-LYS-ALA-AMC HCL: A Fluorogenic Substrate for Dipeptidyl Peptidase II

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of protease research and drug discovery, the use of sensitive and specific substrates is paramount for the accurate characterization of enzyme activity and the screening of potential inhibitors. H-LYS-ALA-AMC HCL (L-Lysyl-L-Alanine-7-amido-4-methylcoumarin hydrochloride) is a specialized fluorogenic dipeptide substrate designed for the continuous assay of specific proteases. Its core utility lies in the highly fluorescent nature of its cleavage product, 7-amino-4-methylcoumarin (AMC), which provides a real-time and sensitive method for monitoring enzymatic reactions. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and practical applications of this compound, with a particular focus on its use as a substrate for Dipeptidyl Peptidase II (DPP II).

Chemical Structure and Physicochemical Properties

This compound is a synthetic dipeptide consisting of L-lysine and L-alanine residues, with the C-terminus of alanine conjugated to the fluorophore 7-amino-4-methylcoumarin via an amide bond. The molecule is supplied as a hydrochloride salt to enhance its solubility in aqueous solutions.

The chemical structure of H-LYS-ALA-AMC is characterized by the free N-terminal amino group of lysine and the side chain of alanine, which are critical for recognition by the target enzyme. The cleavage of the amide bond between the alanine residue and the AMC moiety is the basis of the fluorometric assay.

| Property | Value | Source |

| CAS Number | 201853-24-9 | [1] |

| Molecular Formula | C₁₉H₂₇ClN₄O₄ | [1] |

| Molecular Weight | 410.9 g/mol | [1] |

| Appearance | Solid | N/A |

| Storage Temperature | -20°C | [1] |

| Solubility | Soluble in DMSO | [2][3] |

| Excitation Wavelength (cleaved AMC) | ~340-360 nm | [4] |

| Emission Wavelength (cleaved AMC) | ~440-460 nm | [4] |

Mechanism of Action: A Tale of Quenched Fluorescence

The fundamental principle behind the use of this compound as a fluorogenic substrate is the phenomenon of fluorescence quenching and subsequent release. In its intact form, the AMC fluorophore is conjugated to the dipeptide, and its fluorescence is quenched. Upon enzymatic hydrolysis of the Ala-AMC amide bond by a specific protease, the highly fluorescent 7-amino-4-methylcoumarin is liberated. The increase in fluorescence intensity over time is directly proportional to the rate of enzymatic activity, allowing for a continuous and sensitive measurement of the reaction kinetics.

Caption: Enzymatic cleavage of H-LYS-ALA-AMC by Dipeptidyl Peptidase II.

Target Enzyme: Dipeptidyl Peptidase II (DPP II)

H-LYS-ALA-AMC is a highly sensitive fluorogenic substrate for dipeptidyl aminopeptidase II (DPP II), also known as dipeptidyl peptidase 7 (DPP7)[5]. DPP II is a serine protease that cleaves N-terminal dipeptides from polypeptide chains, exhibiting a preference for substrates with alanine or proline at the penultimate (P1) position[6]. The enzyme is predominantly active in acidic environments, consistent with its localization in lysosomes[7].

While H-LYS-ALA-AMC is an excellent substrate for DPP II, it is important to consider its potential cross-reactivity with other proteases, especially when working with complex biological samples. For instance, studies have shown that some prolyl dipeptidyl peptidases may exhibit marginal activity towards this substrate[8]. Therefore, the use of specific inhibitors and controls is recommended to ensure the measured activity is attributable to DPP II.

Experimental Protocol: Fluorometric Assay of Dipeptidyl Peptidase II Activity

This protocol provides a generalized framework for measuring DPP II activity using this compound. It is crucial to optimize the assay conditions, such as enzyme and substrate concentrations, buffer pH, and incubation time, for your specific experimental setup.

Materials:

-

This compound substrate

-

Purified or recombinant Dipeptidyl Peptidase II

-

Assay Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Black 96-well microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader with excitation at ~355 nm and emission at ~460 nm

-

7-Amino-4-methylcoumarin (AMC) for standard curve

Procedure:

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in aliquots at -20°C, protected from light.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the range of 10-100 µM.

-

Enzyme Solution: Dilute the DPP II enzyme to the desired concentration in Assay Buffer immediately before use. Keep the enzyme on ice.

-

AMC Standard Curve: Prepare a series of dilutions of AMC in Assay Buffer to generate a standard curve for quantifying the amount of released AMC.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the black 96-well microplate.

-

Add 20 µL of the diluted enzyme solution to the appropriate wells. For a negative control, add 20 µL of Assay Buffer instead of the enzyme.

-

To initiate the reaction, add 20 µL of the working substrate solution to each well. The final volume in each well will be 90 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the increase in fluorescence intensity over time (kinetic mode), with readings taken every 1-2 minutes for a duration of 15-30 minutes. Use an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Convert the rates from relative fluorescence units (RFU)/min to moles of AMC released per minute using the standard curve generated with free AMC.

-

Enzyme activity can be expressed as µmol of AMC released per minute per mg of protein.

-

Caption: A generalized workflow for a DPP II assay using this compound.

Data Interpretation and Considerations

Enzyme Kinetics:

While specific kinetic parameters for this compound with DPP II are not widely published, data from its chromogenic analog, Lys-Ala-pNA, can provide valuable insights. For human DPP II, Lys-Ala-pNA has a reported Km of approximately 0.42 mM and a kcat/Km of 0.4 x 10⁶ M⁻¹s⁻¹ at pH 5.5[9]. It is important to note that fluorogenic substrates like H-LYS-ALA-AMC often exhibit different kinetic parameters compared to their chromogenic counterparts. Therefore, it is recommended to experimentally determine the Km and Vmax for this compound under your specific assay conditions.

Self-Validating System and Trustworthiness:

To ensure the trustworthiness of the experimental data, a self-validating system should be in place. This includes:

-

Negative Controls: Wells containing all components except the enzyme to measure the rate of substrate auto-hydrolysis.

-

Positive Controls: A known concentration of active DPP II to validate the assay setup and reagent integrity.

-

Inhibitor Controls: The use of a known DPP II inhibitor to confirm the specificity of the enzymatic activity being measured.

Causality Behind Experimental Choices:

-

Acidic Buffer (pH 5.5): This pH is chosen to be near the optimal pH for DPP II activity, reflecting its lysosomal localization[7].

-

Kinetic Measurement: A continuous kinetic assay is preferred over an endpoint assay as it provides more information about the reaction rate and can help identify potential artifacts such as substrate depletion or enzyme inactivation over time.

-

Black Microplates: These are used to minimize background fluorescence and light scattering, thereby increasing the signal-to-noise ratio.

Applications in Research and Drug Development

The use of this compound as a substrate for DPP II has several important applications:

-

Enzyme Characterization: Determining the kinetic parameters (Km, Vmax, kcat) of purified DPP II.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of DPP II for therapeutic development.

-

Drug Discovery: Characterizing the mechanism of action of DPP II inhibitors.

-

Biochemical Research: Studying the role of DPP II in various physiological and pathological processes.

Conclusion

This compound is a valuable tool for researchers studying dipeptidyl peptidase II. Its fluorogenic nature allows for a sensitive and continuous assay of enzyme activity, making it well-suited for a variety of applications in basic research and drug discovery. By understanding its chemical properties, mechanism of action, and the principles of the enzymatic assay, researchers can effectively utilize this substrate to generate reliable and reproducible data. As with any experimental system, careful optimization and the use of appropriate controls are essential for ensuring the scientific integrity of the results.

References

-

Maes, M. B., et al. (2005). Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7). Biochemical Journal, 386(Pt 2), 315–324. [Link]

-

Sannes, P. L. (1981). Fluorescence demonstration of dipeptidyl peptidase II in skeletal, cardiac, and vascular smooth muscles. Journal of Histochemistry & Cytochemistry, 29(5), 672-677. [Link]

-

BPS Bioscience. (n.d.). DPP4 Assay Kit. Retrieved January 12, 2026, from [Link]

-

Barreira da Silva, R., et al. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 5(22), e1650. [Link]

-

LookChem. (n.d.). Cas 201853-24-9,this compound. Retrieved January 12, 2026, from [Link]

-

Uniprot. (2002). P29144 · DPPII_HUMAN. Retrieved January 12, 2026, from [Link]

-

Lioe, T. S., et al. (2023). The Mycobacterium tuberculosis prolyl dipeptidyl peptidase cleaves the N-terminal peptide of the MceA protein. Biological Chemistry, 404(2), 143-151. [Link]

-

GLPBIO. (n.d.). H-Lys-Pro-AMC. Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. shop.bachem.com [shop.bachem.com]

- 6. Fluorescence demonstration of dipeptidyl peptidase II in skeletal, cardiac, and vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Effect of lysine modification on the stability and cellular binding of human amyloidogenic light chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to H-Lys-Ala-AMC HCl: A Fluorogenic Substrate for Dipeptidyl Peptidase Activity Assays

Abstract

H-Lys-Ala-AMC HCl (L-Lysyl-L-alanine-7-amido-4-methylcoumarin hydrochloride) is a specialized fluorogenic dipeptide substrate indispensable for the sensitive and continuous measurement of specific protease activities in biochemical research and drug development.[1] Its primary utility is rooted in the enzymatic release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, which provides a direct and quantifiable signal proportional to enzyme activity.[2][3] This guide provides a comprehensive technical overview of its mechanism of action, identifies its principal enzyme targets, presents a validated experimental protocol for its use, and discusses its applications in enzyme kinetics and high-throughput screening for inhibitor discovery.

Biochemical Profile and Mechanism of Action

H-Lys-Ala-AMC is a synthetic molecule composed of a dipeptide, Lysine-Alanine, covalently linked via an amide bond to the fluorophore 7-amino-4-methylcoumarin (AMC).[1][4][5] The hydrochloride salt form enhances its solubility in aqueous buffers commonly used in biochemical assays.[6]

The core principle of its application is based on fluorescence quenching.[2][7] In its intact, conjugated state, the AMC fluorophore is non-fluorescent or exhibits minimal fluorescence. Specific proteases recognize and cleave the amide bond between the C-terminus of the alanine residue and the amino group of AMC. This cleavage event liberates the free AMC molecule, which is highly fluorescent upon excitation.[2][3][8] The resulting increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and thus, the enzyme's activity.[8]

The fluorescence properties of the released AMC are well-characterized, with an excitation maximum (λex) typically between 341-351 nm and an emission maximum (λem) around 430-445 nm.[2][9][10][11]

Caption: Mechanism of H-Lys-Ala-AMC cleavage and fluorescence detection.

Primary Enzymatic Targets and Biological Significance

H-Lys-Ala-AMC is a substrate for dipeptidyl peptidases, a class of serine proteases that cleave N-terminal dipeptides from polypeptides.[12][13] While it can be cleaved by several proteases, it serves as a particularly effective substrate for Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9) .[14][15][16]

DPP8 and DPP9 are highly homologous intracellular enzymes that are ubiquitously expressed.[14][15] They are distinct from the well-known cell-surface protease DPP4, which is a target for type 2 diabetes therapies.[12][14] Although DPP8 and DPP9 share substrate specificities with DPP4, their different cellular localization suggests distinct biological roles.[13][14]

Emerging research has implicated DPP8 and DPP9 in a wide array of critical cellular processes, including:

-

Immune Regulation and Inflammation: They are involved in immune responses and inflammatory pathways.[12][14][17]

-

Energy Metabolism: Recent studies highlight a potential role for these proteases in energy homeostasis.[13][14][17][18]

-

Cell Behavior and Signaling: DPP9 has been linked to intracellular signaling pathways, cell adhesion, and migration.[12][14]

-

Oncology: The involvement of DPP8/9 in tumorigenesis is an active area of investigation.[12][17]

Given their roles in these fundamental processes, DPP8 and DPP9 are becoming increasingly important targets for drug discovery.[12][17] The ability to accurately measure their activity using substrates like H-Lys-Ala-AMC is therefore crucial for advancing both basic research and therapeutic development.[1]

A Validated Protocol for Measuring Dipeptidyl Peptidase Activity

This section provides a robust, self-validating protocol for measuring the activity of a purified dipeptidyl peptidase (e.g., recombinant human DPP9) or for screening inhibitors in a 96-well plate format.

Materials and Reagents

-

Enzyme: Purified, recombinant DPP8 or DPP9.

-

Substrate: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5-8.0, 1 mM EDTA.[14]

-

Inhibitor (Optional): A known DPP8/9 inhibitor for positive control of inhibition.

-

Solvent: Anhydrous DMSO for dissolving substrate and inhibitor.

-

Hardware: Black, flat-bottom 96-well microplates (for fluorescence assays), and a fluorescence microplate reader with appropriate filters (Ex: 350-360 nm, Em: 450-465 nm).

Reagent Preparation

-

Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Causality: DMSO is used as it is an inert solvent that prevents premature hydrolysis of the substrate and is miscible with aqueous assay buffers at low final concentrations. Store in small aliquots at -20°C, protected from light.

-

Enzyme Working Solution: Immediately before use, dilute the purified enzyme to the desired final concentration (e.g., 2X the final assay concentration) in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

AMC Standard Curve: To convert relative fluorescence units (RFU) to the molar amount of product formed, prepare a standard curve using free 7-amino-4-methylcoumarin. Create a serial dilution in assay buffer (e.g., from 10 µM to 0 µM).[19]

Assay Procedure

The following workflow is designed for a total reaction volume of 100 µL per well.

-

Plate Setup: Design the plate layout to include all necessary controls for a self-validating experiment.

| Well Type | Reagent 1 (50 µL) | Reagent 2 (25 µL) | Reagent 3 (25 µL) | Purpose |

| Blank | Assay Buffer | Assay Buffer | Substrate | Measures substrate auto-hydrolysis/background. |

| Enzyme Activity | Assay Buffer | Enzyme Solution | Substrate | Measures total enzymatic activity. |

| Inhibitor Test | Inhibitor Solution | Enzyme Solution | Substrate | Measures activity in the presence of an inhibitor. |

| Vehicle Control | Assay Buffer + DMSO | Enzyme Solution | Substrate | Controls for solvent effects on enzyme activity. |

-

Reagent Addition:

-

Add 50 µL of the appropriate solution (Assay Buffer, Inhibitor, or Vehicle) to the wells.

-

Add 25 µL of the Enzyme Working Solution to all wells except the "Blank" wells (add 25 µL of Assay Buffer to these instead).

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes. Causality: This step allows the enzyme and any potential inhibitors to reach thermal equilibrium and interact before the reaction is initiated.

-

Reaction Initiation: Add 25 µL of the H-Lys-Ala-AMC working solution to all wells to start the reaction. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate inhibitor studies.

-

Fluorescence Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (RFU) kinetically, taking readings every 1-2 minutes for 30-60 minutes.

Caption: Experimental workflow for a DPP activity and inhibition assay.

Data Analysis

-

Subtract Background: For each time point, subtract the average RFU of the "Blank" wells from all other wells.

-

Determine Reaction Rate: Plot the background-subtracted RFU versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

-

Calculate Percent Inhibition:

-

% Inhibition = (1 - (V₀ of Inhibitor Well / V₀ of Vehicle Control Well)) * 100

-

-

Determine IC₅₀: Perform the assay with a serial dilution of the inhibitor and plot % Inhibition versus inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Applications in Research and Drug Development

The robust and sensitive nature of the H-Lys-Ala-AMC assay makes it a versatile tool for several applications.[1][20]

-

Enzyme Kinetics: The substrate can be used to determine fundamental kinetic parameters of DPP8 and DPP9, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), which are essential for understanding enzyme function.[21]

-

High-Throughput Screening (HTS): The simple, mix-and-read format is highly amenable to automation and miniaturization (e.g., 384-well format), making it ideal for screening large compound libraries to identify novel inhibitors of DPP8 and DPP9.[22][23][24] The quality of an HTS assay can be evaluated using the Z'-factor statistic.[25]

-

Inhibitor Characterization: It is a critical tool for evaluating the potency (IC₅₀) and mechanism of action of lead compounds in drug discovery programs targeting dipeptidyl peptidases.[20][26][27]

Conclusion

This compound is a highly effective and specific fluorogenic substrate that has become a cornerstone for the biochemical investigation of dipeptidyl peptidases, especially DPP8 and DPP9. Its mechanism, which relies on the release of the fluorescent AMC moiety upon enzymatic cleavage, provides a sensitive and continuous method for quantifying enzyme activity. This property makes it an invaluable tool for fundamental enzyme characterization, detailed kinetic studies, and large-scale high-throughput screening campaigns aimed at discovering novel therapeutic agents targeting this important class of enzymes.

References

-

Wilson, C. H., & Gorrell, M. D. (2013). Advances in Understanding the Expression and Function of Dipeptidyl Peptidase 8 and 9. Molecular Cancer Research, 11(12), 1487–1496. [Link]

-

PLOS ONE. (2011). Versatile Assays for High Throughput Screening for Activators or Inhibitors of Intracellular Proteases and Their Cellular Regulators. PLOS ONE. [Link]

-

MDPI. (n.d.). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI. [Link]

-

Zhang, H., et al. (2022). New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors. Frontiers in Immunology, 13, 988732. [Link]

-

Gorrell, M. D. (2013). Advances in understanding the expression and function of dipeptidyl peptidase 8 and 9. Molecular Cancer Research, 11(12), 1487-96. [Link]

-

Semantic Scholar. (2013). Advances in Understanding the Expression and Function of Dipeptidyl Peptidase 8 and 9. Semantic Scholar. [Link]

-

National Institutes of Health. (2022). New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors. National Institutes of Health. [Link]

-

Bjelke, J. R., et al. (2006). Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV. Biochemical Journal, 396(2), 391–399. [Link]

-

FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. FluoroFinder. [Link]

-

Van Elzen, R., et al. (2013). Identifying Natural Substrates for Dipeptidyl Peptidases 8 and 9 Using Terminal Amine Isotopic Labeling of Substrates (TAILS) Reveals in Vivo Roles in Cellular Homeostasis and Energy Metabolism. Molecular & Cellular Proteomics, 12(10), 2848–2861. [Link]

-

National Institutes of Health. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. National Institutes of Health. [Link]

-

HongTide Biotechnology. (n.d.). H-Lys-Ala-AMC. HongTide Biotechnology. [Link]

-

National Institutes of Health. (1991). A high throughput assay for inhibitors of HIV-1 protease. Screening of microbial metabolites. National Institutes of Health. [Link]

-

National Institutes of Health. (2007). A novel high throughput screening assay for HCV NS3 serine protease inhibitors. National Institutes of Health. [Link]

-

PeptaNova. (n.d.). Aminopeptidase Substrates. PeptaNova. [Link]

-

Frontiers. (2022). New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors. Frontiers. [Link]

-

National Institutes of Health. (2015). High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease. National Institutes of Health. [Link]

-

National Institutes of Health. (2015). Identification of novel dipeptidyl peptidase 9 substrates by two-dimensional differential in-gel electrophoresis. National Institutes of Health. [Link]

-

Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit. Elabscience. [Link]

-

National Institutes of Health. (2017). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. National Institutes of Health. [Link]

-

National Institutes of Health. (2012). Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors. National Institutes of Health. [Link]

-

National Institutes of Health. (2020). Expanded substrate specificity supported by P1′ and P2′ residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides. National Institutes of Health. [Link]

-

Creative BioMart. (n.d.). DPP9 Assay Kit. Creative BioMart. [Link]

-

iGEM. (n.d.). Ala-Leu-Lys-7-AMC substrate assay protocol. iGEM. [Link]

-

MDPI. (2022). A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin. MDPI. [Link]

-

PeptaNova. (n.d.). Lys-Ala-AMC. PeptaNova. [Link]

-

iGEM. (2017). AMC standard curve assay protocol. iGEM. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Aminopeptidase Substrates › PeptaNova [peptanova.de]

- 5. Lys-Ala-AMC › PeptaNova [peptanova.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Advances in understanding the expression and function of dipeptidyl peptidase 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Advances in Understanding the Expression and Function of Dipeptidyl Peptidase 8 and 9 | Semantic Scholar [semanticscholar.org]

- 17. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identifying Natural Substrates for Dipeptidyl Peptidases 8 and 9 Using Terminal Amine Isotopic Labeling of Substrates (TAILS) Reveals in Vivo Roles in Cellular Homeostasis and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. static.igem.org [static.igem.org]

- 20. chemimpex.com [chemimpex.com]

- 21. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 22. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Versatile Assays for High Throughput Screening for Activators or Inhibitors of Intracellular Proteases and Their Cellular Regulators | PLOS One [journals.plos.org]

- 24. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. A high throughput assay for inhibitors of HIV-1 protease. Screening of microbial metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A novel high throughput screening assay for HCV NS3 serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Spectacle: An In-Depth Technical Guide to the Fluorescence Mechanism of H-LYS-ALA-AMC HCL

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Black Box

In the realm of protease activity assays, fluorogenic substrates are the unsung heroes, translating the silent molecular drama of enzymatic cleavage into a quantifiable fluorescent signal. Among these, peptides conjugated to 7-amino-4-methylcoumarin (AMC) are workhorses of the modern laboratory. This guide moves beyond a superficial understanding of these reagents, focusing specifically on the dipeptide substrate H-LYS-ALA-AMC HCL. We will dissect the intricate photophysical and biochemical principles that govern its function, providing not just the "how" but the "why" behind its application. As Senior Application Scientists, our goal is to empower you with the foundational knowledge to not only utilize this tool effectively but to innovate upon its application in your research endeavors.

The Core Principle: A Tale of Quenching and Liberation

The utility of this compound as a fluorogenic substrate hinges on a simple yet elegant principle: the AMC fluorophore is "silent" when conjugated to the peptide and "sings" when liberated. This transition from a quenched to a fluorescent state is the linchpin of the assay.

The Quenched State: Static Quenching of AMC

In the intact this compound molecule, the fluorescence of the AMC moiety is significantly diminished. This phenomenon is primarily attributed to static quenching . Unlike Förster Resonance Energy Transfer (FRET), where energy is transferred from a donor to an acceptor molecule, static quenching in this context arises from a change in the electronic ground state of the fluorophore itself.

The conjugation of the C-terminal carboxyl group of alanine to the amino group of AMC via an amide bond alters the conjugated π-electron system of the coumarin ring.[1] This modification disrupts the electronic structure that is essential for efficient fluorescence, leading to a low quantum yield. The result is a substrate that exhibits minimal fluorescence when excited at the optimal wavelength for free AMC.

The Fluorescent State: The Liberation of AMC

The magic happens upon the introduction of a protease with the appropriate specificity. When the enzyme cleaves the amide bond between alanine and AMC, the fluorophore is released in its free form. This un-conjugated 7-amino-4-methylcoumarin is a highly fluorescent molecule with distinct spectral properties.[2]

The intensity of the emitted light at 445 nm is directly proportional to the amount of free AMC generated, which, in turn, is a direct measure of the protease's enzymatic activity.

The Gatekeepers: Protease Specificity for the Lys-Ala Scissile Bond

The specificity of this compound is dictated by its dipeptide sequence: Lysine-Alanine. Proteases are highly specific enzymes, and their ability to cleave a peptide bond is determined by the amino acid residues flanking the scissile bond. In the standard nomenclature, the amino acid on the N-terminal side of the cleaved bond is designated as P1, and the amino acid on the C-terminal side is P1'.[3]

For this compound, the cleavage occurs between Alanine and AMC. However, the primary recognition motif for many proteases that would cleave this substrate is the Lysine at the P2 position and Alanine at the P1 position .

While specific data for proteases that preferentially cleave the Lys-Ala bond is not abundant in the literature, we can infer potential candidates based on known protease specificities:

-

Trypsin and Trypsin-like Serine Proteases: These enzymes exhibit a strong preference for cleaving C-terminal to basic amino acid residues, namely lysine and arginine, at the P1 position.[4] However, the residue at the P1' position can influence the cleavage efficiency. Alanine, being a small, neutral amino acid, is often well-tolerated at the P1' position.

-

Lysosomal Cysteine Proteases (Cathepsins): Certain cathepsins are known to cleave after lysine residues.[5] Their optimal activity is typically in the acidic pH range, reflecting their localization within lysosomes.[2]

-

Urokinase-type Plasminogen Activator (u-PA): u-PA is a serine protease that, while showing a preference for arginine at the P1 position, can also cleave after lysine.[6] Its substrate specificity is less stringent than that of tissue-type plasminogen activator (t-PA), suggesting it might be a candidate for cleaving Lys-Ala bonds.[6]

-

Kallikreins: This group of serine proteases also cleaves after basic residues. While arginine is often preferred, some kallikreins can accept lysine at the P1 position. The P2 residue is also a critical determinant of specificity for kallikreins.[5][7]

It is crucial for researchers to empirically determine the suitability of this compound for their specific protease of interest.

Data in Action: Quantifying Protease Activity

The ultimate goal of using this compound is to obtain quantitative data on enzyme kinetics. The key parameters are the Michaelis-Menten constant (Km) and the catalytic constant (kcat).

-

Km (Michaelis-Menten Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.[8]

-

kcat (Catalytic Constant or Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.[8]

-

kcat/Km (Catalytic Efficiency): This ratio is a measure of the enzyme's overall catalytic efficiency, taking into account both substrate binding and turnover.[8]

Table 1: Illustrative Kinetic Parameters for Protease Cleavage of this compound

| Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |

| Hypothetical Protease A (e.g., a Trypsin-like enzyme) | 50 | 10 | 0.2 |

| Hypothetical Protease B (e.g., a specific Cathepsin) | 150 | 5 | 0.033 |

Note: The values in this table are hypothetical and for illustrative purposes only. Researchers must experimentally determine the kinetic parameters for their specific enzyme and assay conditions.

In the Laboratory: Experimental Protocols

A self-validating and robust protocol is the cornerstone of reproducible research. The following provides a generalized, step-by-step methodology for a continuous kinetic protease assay using this compound.

Reagent Preparation

-

Assay Buffer: Prepare an appropriate assay buffer for the protease of interest. The pH and ionic strength should be optimized for maximal enzyme activity. For example, for trypsin-like proteases, a common buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. For lysosomal proteases, an acidic buffer such as 50 mM sodium acetate, pH 5.5, with the inclusion of a reducing agent like DTT (1-2 mM) is often used.

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Store this stock solution in aliquots at -20°C, protected from light to prevent photobleaching and degradation.[9]

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the purified protease in a buffer that ensures its stability. Store on ice during the experiment.

-

AMC Standard Curve: To convert relative fluorescence units (RFU) to the concentration of product formed, a standard curve of free AMC is essential. Prepare a stock solution of AMC (e.g., 1 mM in DMSO) and create a series of dilutions in the assay buffer.

Assay Procedure

-

Plate Setup: In a 96-well, black, flat-bottom microplate (to minimize background fluorescence and light scattering), add the assay buffer to each well.

-

Substrate Addition: Add the this compound substrate to each well to achieve the desired final concentrations. For kinetic analysis, a range of substrate concentrations bracketing the expected Km should be used.

-

Enzyme Addition and Measurement: To initiate the reaction, add the enzyme solution to the wells. Immediately place the microplate in a pre-warmed fluorescence plate reader.

-

Data Acquisition: Measure the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of ~345 nm and an emission wavelength of ~445 nm. The readings should be taken at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to obtain a linear initial reaction rate.

Data Analysis

-

Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. The slope of this line will be used to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (µM/min).

-

Initial Velocity Calculation: For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Kinetic Parameter Determination: Plot the initial velocities (V₀) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km. The kcat can then be calculated from the equation Vmax = kcat * [E], where [E] is the enzyme concentration.

Caption: Experimental workflow for a continuous protease assay using this compound.

Biological Context: The Significance of Signal Peptide Cleavage

While the Lys-Ala cleavage motif is not as extensively studied as others, it is found in the C-terminal region of some signal peptides. Signal peptides are short N-terminal sequences that direct newly synthesized proteins to the secretory pathway.[10] The cleavage of the signal peptide by a signal peptidase is a crucial step in the maturation of these proteins.[10]

The specificity of signal peptidases is determined by the amino acid residues around the cleavage site. A common feature is the presence of small, neutral amino acids at the -1 and -3 positions relative to the cleavage site.[8] The presence of alanine at the P1' position in the H-LYS-ALA-AMC substrate mimics a potential signal peptidase cleavage site.

The proper cleavage of signal peptides is essential for the correct folding, function, and localization of a vast number of proteins involved in cell-cell communication, immune responses, and many other physiological processes. Therefore, studying proteases that recognize and cleave such sequences using substrates like this compound can provide valuable insights into the regulation of these fundamental biological pathways.

Caption: Simplified pathway of signal peptide cleavage at a Lys-Ala site.

Conclusion: A Versatile Tool for Protease Exploration

This compound, while a simple dipeptide substrate, offers a window into the complex world of protease activity. Its mechanism of fluorescence, rooted in the principles of static quenching and enzymatic liberation of AMC, provides a robust and sensitive platform for enzyme characterization. While the specific proteases that exhibit high affinity for the Lys-Ala cleavage site require further investigation, the principles outlined in this guide provide a solid framework for its application in screening and kinetic analysis. By understanding the core mechanisms, researchers can confidently employ this and similar fluorogenic substrates to unravel the roles of proteases in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

- Lijnen, H. R., Van Hoef, B., & Collen, D. (1991). Substrate specificity of tissue-type and urokinase-type plasminogen activators.

-

LookChem. (n.d.). Cas 201853-24-9,this compound. Retrieved from [Link]

- Turk, B., Turk, D., & Turk, V. (2001). Lysosomal cysteine proteases: facts and opportunities. The EMBO Journal, 20(17), 4629-4633.

- Fiedler, F., Fink, E., & Tschesche, H. (1979). Substrate specificity of porcine pancreatic kallikrein. Advances in Experimental Medicine and Biology, 120A, 261-271.

- Gallwitz, M., et al. (2012). Substrate specificity of human kallikreins 1 and 6 determined by phage display. Biological Chemistry, 393(8), 741-750.

- Ipsen, H. H., & Christensen, U. (1980). Kinetic studies of urokinase-catalysed hydrolysis of 5-oxo-L-prolylglycyl-L-arginine 4-nitroanilide. Biochimica et Biophysica Acta (BBA) - Enzymology, 613(2), 476-481.

-

University of California, Davis. (n.d.). Protease Kinetics. Retrieved from [Link]

-

ResearchGate. (2014, January 16). Why is AMC quenched when attached to a peptide? Retrieved from [Link]

- Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759.

- Rogers, L. D., & Overall, C. M. (2013). Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). Methods in Molecular Biology, 1001, 23-43.

- Sarnovsky, R., et al. (2003). Proteolytic Cleavage of a C-terminal Prosequence, Leading to Autoprocessing at the N Terminus, Activates Leucine Aminopeptidase from Pseudomonas aeruginosa. Journal of Biological Chemistry, 278(49), 48824-48832.

- Olsen, J. V., Ong, S. E., & Mann, M. (2004). Trypsin cleaves exclusively C-terminal to arginine and lysine residues. Molecular & Cellular Proteomics, 3(6), 608-614.

-

Peak Proteins. (n.d.). Proteases. Retrieved from [Link]

-

Bowers Laboratory. (n.d.). Proteases. Retrieved from [Link]

-

Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Retrieved from [Link]

- Paetzel, M., & Dalbey, R. E. (2002). Signal peptidase I: Cleaving the way to mature proteins. Current Opinion in Structural Biology, 12(4), 434-441.

- Inouye, S., et al. (1982). Role of positive charge on the amino-terminal region of the signal peptide in protein secretion across the membrane. Proceedings of the National Academy of Sciences, 79(11), 3438-3442.

- von Heijne, G. (1983). A putative signal peptidase recognition site and sequence in eukaryotic and prokaryotic signal peptides. Journal of Molecular Biology, 167(3), 781-786.

- Martoglio, B., & Dobberstein, B. (1998). Signal sequences: more than just greasy peptides. Trends in Cell Biology, 8(10), 410-415.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 3. Kinetic studies of urokinase-catalysed hydrolysis of 5-oxo-L-prolylglycyl-L-arginine 4-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Trypsin Cleaves Exclusively C-terminal to Arginine and Lysine Residues*S | Semantic Scholar [semanticscholar.org]

- 5. Substrate specificity of human kallikreins 1 and 6 determined by phage display - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate specificity of tissue-type and urokinase-type plasminogen activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate specificity of porcine pancreatic kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A putative signal peptidase recognition site and sequence in eukaryotic and prokaryotic signal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substrate specificity of tissue kallikreins: importance of an extended interaction site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Post-Targeting Functions of Signal Peptides - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the H-LYS-ALA-AMC HCl Protease Assay: Principles and Practices

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the H-Lys-Ala-AMC HCl fluorogenic assay, a critical tool for measuring the activity of specific proteases. We will move beyond a simple recitation of steps to dissect the underlying biochemical principles, enabling robust assay design, troubleshooting, and data interpretation.

Section 1: The Core Principle: Unmasking Fluorescence

The H-Lys-Ala-AMC assay operates on the principle of fluorescence de-quenching. The substrate itself, H-Lysyl-L-Alanyl-7-amino-4-methylcoumarin, is a carefully designed molecule where a fluorescent group, 7-amino-4-methylcoumarin (AMC), is covalently linked to a dipeptide sequence (Lys-Ala) via an amide bond.[1]

In this conjugated state, the fluorescence of the AMC moiety is quenched.[2] When a protease with specificity for the Lys-Ala sequence is introduced, it catalyzes the hydrolysis of the amide bond between the alanine residue and the AMC molecule.[3] This cleavage event liberates the free AMC fluorophore.[4] Once freed from the quenching effects of the peptide, AMC exhibits a significant increase in fluorescence intensity when excited by light at the appropriate wavelength.[1][2] This emitted fluorescence is directly proportional to the amount of AMC released, and therefore, to the activity of the protease.[2]

The spectral properties of free AMC are well-defined, with an excitation maximum typically in the range of 341-380 nm and a fluorescence emission maximum between 440-460 nm.[2][5]

Caption: Enzymatic cleavage of H-Lys-Ala-AMC substrate releases the fluorescent AMC group.

Section 2: Target Proteases and Substrate Specificity

The utility of H-Lys-Ala-AMC is defined by its peptide sequence, which confers specificity for certain proteases.

-

Primary Targets: This substrate is highly sensitive for enzymes that preferentially cleave after lysine (Lys) and alanine (Ala) residues. It is a known potent substrate for dipeptidyl aminopeptidase II (DPP II) and P. endodontalis dipeptidylpeptidase V (DPP 5).[6][7]

-

Plasmin and Trypsin-like Serine Proteases: Plasmin, a critical serine protease in the fibrinolytic system, effectively cleaves substrates with lysine in the P1 position (the amino acid residue just N-terminal to the cleavage site).[4][8] Therefore, H-Lys-Ala-AMC can serve as a substrate for plasmin and other trypsin-like proteases that recognize and cleave peptide bonds C-terminal to lysine residues.[9][10]

-

Cross-Reactivity Considerations: While designed for specific targets, researchers must be aware of potential cross-reactivity. Other proteases with some affinity for lysine at the P1 position, such as thrombin or certain cathepsins (e.g., Cathepsin B), may show low to moderate activity towards this substrate.[10] Experimental validation with purified enzymes and specific inhibitors is crucial when working with complex biological samples.

Section 3: Assay Design and Experimental Protocol

A robust and reproducible assay requires careful attention to reagent preparation, experimental setup, and data calibration.

3.1: Critical Reagents and Buffers

-

Assay Buffer: The choice of buffer is paramount as pH, ionic strength, and additives directly impact enzyme stability and activity.[3] For an enzyme like plasmin, a common buffer is Tris-HCl or a phosphate-based buffer at a pH of 7.5, which is near its physiological optimum.[11][12]

-

Substrate Stock Solution: this compound is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM).[13][14] This stock must be protected from light and stored at -20°C or -80°C to prevent degradation.

-

Enzyme Solution: The purified enzyme should be diluted to a working concentration in an appropriate assay buffer immediately before use.[3] Store enzyme stocks on ice to maintain activity.

-

AMC Standard: A solution of free 7-Amino-4-methylcoumarin of known concentration is essential for creating a standard curve.[15] This allows for the conversion of arbitrary relative fluorescence units (RFU) into the absolute amount (moles or micrograms) of product formed.[2]

3.2: Step-by-Step Experimental Workflow

This protocol is a general guideline for a 96-well plate format and should be optimized for the specific enzyme and experimental goals.

-

Prepare AMC Standard Curve:

-

Prepare a stock solution of free AMC in DMSO (e.g., 10 mM).[2]

-

Perform serial dilutions of the AMC stock into assay buffer directly in the wells of a black 96-well plate to generate a range of concentrations (e.g., 0 to 50 µM).[2]

-

Include wells with assay buffer only to serve as a blank.

-

Read the fluorescence of the plate using the appropriate excitation/emission wavelengths (e.g., Ex: 360-380 nm, Em: 440-460 nm).[16]

-

-

Prepare Reaction Plate:

-

Add assay buffer to all experimental wells.

-

Add the diluted enzyme solution to the "Sample" wells.

-

For "Negative Control" or "No Enzyme" wells, add an equal volume of assay buffer instead of the enzyme solution.[3]

-

(Optional) For inhibitor studies, add the inhibitor to the designated wells and pre-incubate with the enzyme for a specified time before starting the reaction.

-

-

Initiate and Monitor the Reaction:

-

Prepare a working solution of the H-Lys-Ala-AMC substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 2X the final assay concentration).

-

Start the enzymatic reaction by adding the substrate working solution to all wells.[3]

-

Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature (e.g., 37°C).[11]

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes in kinetic mode.[3][16]

-

Caption: General experimental workflow for the H-LYS-ALA-AMC protease assay.

Section 4: Data Analysis and Interpretation

Accurate data analysis is key to extracting meaningful results from the assay.

4.1: The AMC Standard Curve

First, subtract the fluorescence reading of the blank (buffer only) from all standard curve wells. Plot the corrected RFU values against the corresponding AMC concentrations (in µM or nmol/well). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is RFU, 'x' is the amount of AMC, and 'm' is the slope. The R² value should ideally be ≥ 0.99 for a reliable curve.[2]

| AMC Concentration (µM) | Average RFU | Corrected RFU (RFU - Blank) |

| 0 (Blank) | 150 | 0 |

| 5 | 1650 | 1500 |

| 10 | 3145 | 2995 |

| 20 | 6155 | 6005 |

| 40 | 12140 | 11990 |

| 50 | 15160 | 15010 |

4.2: Calculating Protease Activity

-

Determine the Initial Velocity (V₀): For each enzyme reaction, plot RFU versus time (in minutes). Identify the linear portion of the curve (usually the initial phase of the reaction) and calculate its slope (ΔRFU/min). This is your initial velocity in RFU/min.[3]

-

Convert RFU/min to Moles/min: Use the slope from the AMC standard curve to convert the reaction velocity from RFU/min to the rate of product formation in moles/min.

-

Rate (moles/min) = (Slope of Reaction [RFU/min]) / (Slope of Standard Curve [RFU/mole])

-

-

Calculate Specific Activity: To compare the activity of different enzyme preparations, calculate the specific activity, which normalizes the rate to the amount of enzyme used in the assay.

-

Specific Activity (units/mg) = (Rate [µmol/min]) / (Amount of Enzyme [mg])

-

One unit (U) of enzyme activity is often defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

-

References

-

FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved from FluoroFinder. [Link]

-

Martin, M. B., et al. (2012). Protease Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

iGEM. (2017). AMC standard curve assay protocol. Retrieved from Benchling. [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]

-

HongTide Biotechnology. (n.d.). H-Lys-Ala-AMC. Retrieved from HongTide Biotechnology. [Link]

-

UBPBio. (n.d.). Proteasome Activity Fluorometric Assay Kit II. Retrieved from UBPBio. [Link]

-

BioVision Inc. (n.d.). Chymotrypsin Activity Assay Kit (Fluorometric). Retrieved from BioVision Inc. [Link]

-

Practical-Haemostasis.com. (2022). Plasminogen Assays. Retrieved from Practical-Haemostasis.com. [Link]

-

PeptaNova. (n.d.). Lys-Ala-AMC. Retrieved from PeptaNova. [Link]

-

Coleman, P. L., & Green, G. D. J. (1981). A sensitive, coupled assay for plasminogen activator using a thiol ester substrate for plasmin. Methods in Enzymology, 80, 408-414. [Link]

Sources

- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 6. H-Lys-Ala-AMC -HongTide Biotechnology [hongtide.com]

- 7. shop.bachem.com [shop.bachem.com]

- 8. Plasminogen Assays [practical-haemostasis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. static.igem.org [static.igem.org]

- 14. ubpbio.com [ubpbio.com]

- 15. AMC [7-Amino-4-methylcoumarin] *CAS 26093-31-2* | AAT Bioquest [aatbio.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

H-LYS-ALA-AMC HCL substrate specificity

An In-Depth Technical Guide on the Substrate Specificity of H-LYS-ALA-AMC HCL

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

H-L-Lysyl-L-alanyl-7-amino-4-methylcoumarin (H-LYS-ALA-AMC) is a fluorogenic dipeptide substrate designed for the kinetic analysis of specific proteases. Its utility is rooted in the cleavage of the amide bond between Alanine (Ala) and the fluorescent reporter, 7-amino-4-methylcoumarin (AMC). While the intact substrate is minimally fluorescent, enzymatic hydrolysis releases free AMC, producing a quantifiable signal directly proportional to enzyme activity.

The substrate's specificity is dictated by its dipeptide sequence. The P1 residue, Alanine, directs the substrate towards proteases that recognize small, neutral amino acids at the scissile bond. The P2 residue, a positively charged Lysine (Lys), plays a crucial role in binding to the enzyme's S2 subsite. This combination of P1 and P2 residues makes H-LYS-ALA-AMC a highly specific substrate for Dipeptidyl Peptidase IV (DPP-IV, also known as CD26) , a serine exopeptidase of significant therapeutic interest, particularly in metabolism and immunology. This guide provides a comprehensive analysis of the substrate's mechanism, specificity, and application in robust enzymatic assays.

Part 1: The Core Mechanism of Fluorogenic AMC Substrates

The foundational principle of any AMC-based substrate assay is the enzymatic release of a fluorophore. The 7-amino-4-methylcoumarin group is conjugated to the C-terminus of the peptide via a stable amide bond. In this state, the electronic properties of the coumarin ring are altered, rendering it essentially non-fluorescent at the emission wavelength of the free molecule.

Upon interaction with a cognate protease, the enzyme's catalytic machinery hydrolyzes the peptide-AMC amide bond. This cleavage event liberates the AMC molecule, which, under typical assay conditions (neutral to physiological pH), exhibits strong fluorescence with an excitation maximum around 360-380 nm and an emission maximum at 440-460 nm.[1] The rate of increase in fluorescence intensity serves as a direct and continuous measure of enzymatic activity.

Caption: Mechanism of fluorescence generation by H-LYS-ALA-AMC.

Part 2: Decoding Substrate Specificity: The Lys-Ala Motif

Protease-substrate interactions are defined by a series of non-covalent contacts between the substrate's amino acid residues and corresponding binding pockets (subsites) in the enzyme's active site. According to the Schechter and Berger nomenclature, substrate residues N-terminal to the scissile bond are denoted P1, P2, P3, etc., and their corresponding enzyme subsites are S1, S2, S3.

For H-LYS-ALA-AMC, the specificity is determined as follows:

-

P1 Residue: Alanine (Ala) is the primary determinant for cleavage. The enzyme must possess an S1 subsite that accommodates a small, neutral side chain.

-

P2 Residue: Lysine (Lys) is the primary determinant for substrate binding affinity. The enzyme must have an S2 subsite that favorably interacts with a long, positively charged side chain.

Primary Target Enzyme: Dipeptidyl Peptidase IV (DPP-IV/CD26)

DPP-IV is a serine exopeptidase that selectively cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides.[2] This specificity profile makes H-LYS-ALA-AMC an ideal substrate for DPP-IV for the following reasons:

-

S1 Pocket Specificity: The S1 subsite of DPP-IV is a hydrophobic pocket formed by residues such as Tyr631, Val656, and Tyr662, which perfectly accommodates the small methyl side chain of Alanine at the P1 position.[3]

-

S2 Pocket Specificity: The N-terminal amino group of the substrate (on the P2 Lysine) is recognized by key acidic residues Glu205 and Glu206 in the S2 subsite through strong electrostatic and hydrogen bond interactions.[3] This interaction anchors the substrate in the correct orientation for catalysis.

Therefore, the Lys-Ala sequence of the substrate fits the binding and catalytic preferences of DPP-IV with high fidelity.

Potential Cross-Reactivity

While DPP-IV is the primary target, other proteases may exhibit some level of activity. Understanding this potential for off-target cleavage is critical for data interpretation, especially when working with complex biological samples.

| Protease Family | Specific Protease | P1/P2 Preference | Expected H-LYS-ALA-AMC Cleavage & Rationale |

| Serine Exopeptidases | Dipeptidyl Peptidase IV (DPP-IV) | P1: Ala, Pro; P2: Basic/Hydrophobic | High: The substrate is a near-perfect match for DPP-IV's known specificity.[2][4] |

| Serine Endopeptidases | Neutrophil Elastase | P1: Small Hydrophobic (Ala, Val) | Low to Moderate: Cleavage is possible due to the P1 Ala. However, the S2 subsite of elastase is largely non-polar and may not favorably accommodate the P2 Lysine, likely resulting in a much lower binding affinity and catalytic efficiency compared to DPP-IV.[5] |

| Cysteine Endopeptidases | Papain | P1: Arg, Lys; P2: Hydrophobic | Low to None: Papain has a strong preference for basic residues at P1, making cleavage after Ala highly unfavorable.[6] |

Part 3: Quantitative Analysis of Enzyme Kinetics

To characterize the interaction between an enzyme and H-LYS-ALA-AMC, Michaelis-Menten kinetics are employed to determine the Michaelis constant (KM) and the catalytic rate constant (kcat).

-

KM (µM): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's binding affinity for the enzyme.

-

kcat (s⁻¹): Known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per second.

-

kcat/KM (M⁻¹s⁻¹): The specificity constant, which is the most useful parameter for comparing the efficiency of different substrates for an enzyme or different enzymes for a substrate.

While specific kinetic data for H-LYS-ALA-AMC is not widely published, the following table provides reference values for DPP-IV acting on related substrates, which can guide experimental design.

| Enzyme | Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |

| Human DPP-IV | Gly-Pro-AMC | 120 | 207 | 1,725,000 | Lambeir et al., 2001 |

| Human DPP-IV | Ala-Ala-pNA | 1300 | 120 | 92,300 | Heins et al., 1988 |

| Human DPP-IV | Lys-Ala-pNA | 1600 | 79 | 49,400 | Heins et al., 1988 |

| Human DPP-IV | Arg-Pro-pNA | 190 | 110 | 579,000 | Heins et al., 1988 |

| Note: pNA (p-nitroanilide) is a colorimetric leaving group. Kinetic parameters can differ between AMC and pNA substrates, but these values provide a useful order-of-magnitude comparison. |

Part 4: Experimental Protocols

Scientific integrity requires that protocols are robust and self-validating. The following methods include necessary controls for accurate data interpretation.

Protocol 4.1: General Assay for Measuring DPP-IV Activity

This protocol provides a framework for a kinetic assay in a 96-well format. All concentrations should be optimized for the specific enzyme and experimental conditions.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA. Pre-warm to the desired assay temperature (e.g., 37°C).

-

H-LYS-ALA-AMC Stock Solution (10 mM): Dissolve the substrate in 100% anhydrous DMSO. Store in small aliquots at -20°C, protected from light.[7]

-

Enzyme Stock Solution: Prepare a concentrated stock of purified DPP-IV in a suitable buffer (e.g., containing 10% glycerol for stability) and store at -80°C.

-

Free AMC Standard Stock (1 mM): Dissolve pure 7-amino-4-methylcoumarin in DMSO. This is critical for converting relative fluorescence units (RFU) to molar concentrations.

2. Assay Workflow:

Caption: Experimental workflow for a protease assay using H-LYS-ALA-AMC.

3. Step-by-Step Procedure:

-

Prepare AMC Standard Curve: In separate wells of a 96-well black plate, prepare a serial dilution of the AMC standard stock in Assay Buffer to final concentrations ranging from 0 to 10 µM. Fill to a final volume of 100 µL. This plate is read at the end to determine the conversion factor.

-

Set up Reactions: In the experimental plate, add 50 µL of Assay Buffer to each well.

-

Add Enzyme: Add 25 µL of a working dilution of DPP-IV to the appropriate wells. For negative controls, add 25 µL of Assay Buffer.

-

Pre-incubate: Equilibrate the plate at the assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction: Prepare a 4X working solution of H-LYS-ALA-AMC in Assay Buffer (e.g., 40 µM for a 10 µM final concentration). Add 25 µL of this solution to all wells to start the reaction. The final volume is now 100 µL.

-

Measure Fluorescence: Immediately place the plate in a pre-warmed fluorescence plate reader. Read the fluorescence intensity (Ex: ~380 nm, Em: ~460 nm) kinetically, taking readings every 60 seconds for 30-60 minutes.

4. Data Analysis:

-

For each reaction, plot RFU versus time. The slope of the initial linear portion of this curve is the reaction rate (V₀) in RFU/min.

-

Plot the fluorescence of the AMC standards against their known concentrations. The slope of this line is your conversion factor (RFU/µmole).

-

Convert the enzymatic reaction rate from RFU/min to µmoles/min by dividing V₀ by the conversion factor.

-

Calculate the specific activity of the enzyme (µmol/min/mg) by dividing the rate in µmoles/min by the mass of the enzyme in mg added to the well.

Part 5: Application in a Biological Context: DPP-IV in Glucose Homeostasis

DPP-IV plays a critical role in human physiology by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP).[4] These hormones are released after a meal and stimulate insulin secretion. DPP-IV rapidly cleaves the N-terminal dipeptide from GLP-1, rendering it inactive. This process is a key target for the management of type 2 diabetes, with DPP-IV inhibitors (gliptins) being a major class of therapeutics.

A substrate like H-LYS-ALA-AMC is an essential tool for discovering and characterizing such inhibitors. It enables high-throughput screening (HTS) to identify compounds that reduce the rate of AMC release, indicating inhibition of DPP-IV activity.

Caption: Role of DPP-IV in the inactivation of GLP-1.

References

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. Available at: [Link]

-

Thoma, R., et al. (2003). Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation. Protein Science, 12(3), 412-421. Available at: [Link]

- Google Patents. (2017). EP3127913A1 - Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity.

-

Van den Steen, K., et al. (2023). Massively parallel mapping of substrate cleavage sites defines dipeptidyl peptidase four subsite cooperativity. bioRxiv. Available at: [Link]

-

Agard, N. J., et al. (2012). Structural and kinetic determinants of protease substrates. Proceedings of the National Academy of Sciences, 109(6), 1913-1918. Available at: [Link]

-

Salvesen, G. S., & Walsh, C. M. (2014). Caspases and their substrates. Cold Spring Harbor Perspectives in Biology, 6(9), a016732. Available at: [Link]

-

Mahrus, S., et al. (2016). Quantitative MS-based enzymology of caspases reveals distinct protein substrate specificities, hierarchies, and cellular roles. eScholarship, University of California. Available at: [Link]

- Heins, J., et al. (1988). The pH-dependence of the hydrolysis of peptide-4-nitroanilides by dipeptidyl peptidase IV from pig kidney. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 954(2), 161-169.

- Lambeir, A. M., et al. (2001). Kinetic study of the processing of glucagon-like peptide-1-(7-36)amide by dipeptidyl peptidase IV. FEBS Letters, 507(3), 327-330.

-

Bowers Laboratory, University of North Carolina. (n.d.). Proteases. Retrieved from [Link]

-

Zhang, H., et al. (2022). Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins. Foods, 11(10), 1435. Available at: [Link]

Sources

- 1. EP3127913A1 - Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity - Google Patents [patents.google.com]

- 2. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ala-AMC | AAT Bioquest [aatbio.com]

understanding H-LYS-ALA-AMC HCL CAS number 201853-24-9

An In-depth Technical Guide to H-LYS-ALA-AMC HCL (CAS 201853-24-9): Principles and Applications in Protease Research

Introduction

H-L-Lysyl-L-Alanine-7-amido-4-methylcoumarin hydrochloride (this compound), identified by CAS number 201853-24-9, is a highly sensitive fluorogenic substrate indispensable for research in enzymology and drug development.[1] It is specifically designed for the continuous measurement of aminopeptidase activity, most notably Dipeptidyl Peptidase IV (DPP4, also known as CD26).[2][3] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

The utility of this substrate lies in its clever molecular design. The dipeptide Lysyl-Alanine targets a specific class of proteases, while the 7-amido-4-methylcoumarin (AMC) group acts as a reporter. In its intact, conjugated form, the substrate is essentially non-fluorescent. However, upon enzymatic cleavage of the amide bond, the highly fluorescent AMC molecule is liberated.[4][5] This direct proportionality between enzyme activity and fluorescent signal provides a real-time, sensitive, and robust method for kinetic studies and high-throughput screening (HTS) applications.[6][7][8]

Physicochemical Properties & Core Structure

A thorough understanding of the substrate's properties is fundamental to its effective use in any assay. These properties dictate storage, handling, and solubility in assay buffers.

| Property | Value | Source(s) |

| CAS Number | 201853-24-9 | [9] |

| Synonyms | L-Lysyl-L-alanine 7-amido-4-methylcoumarin hydrochloride | [9] |

| Molecular Formula | C₁₉H₂₇ClN₄O₄ | [9] |

| Molecular Weight | 410.9 g/mol | [9] |

| Storage Temperature | -20°C, protect from light | [9][10] |

| Appearance | Solid | [9] |

| Excitation (Free AMC) | ~341-360 nm | [11][12] |

| Emission (Free AMC) | ~440-460 nm | [11][12] |

The molecule's design consists of two key functional units: a dipeptide recognition sequence and a fluorophore, held together by a scissile amide bond.

-

L-Lysyl-L-Alanine Core : This dipeptide sequence serves as the recognition motif for the target enzyme. DPP4 is a serine exopeptidase that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[2][13] The presence of Alanine in the P1' position makes H-LYS-ALA-AMC a suitable substrate for DPP4.

-

7-Amino-4-methylcoumarin (AMC) Group : AMC is a widely used blue-emitting fluorophore.[14] When it is attached to the peptide via an amide bond, its fluorescence is quenched. This quenching is relieved upon enzymatic hydrolysis, providing the basis for the assay.[2][5]

-

Scissile Amide Bond : This is the critical linkage targeted by the protease. The rate of its cleavage is the direct measure of the enzyme's catalytic activity.

Principle of Action: From Quenched Substrate to Fluorescent Signal

Fluorogenic assays offer superior sensitivity compared to many colorimetric methods and are ideal for kinetic measurements.[15] The core principle is the conversion of a non-fluorescent substrate into a highly fluorescent product.

The workflow is straightforward:

-

Initial State : The intact H-LYS-ALA-AMC substrate exhibits minimal fluorescence in the assay buffer.

-

Enzymatic Reaction : The target protease, such as DPP4, recognizes and binds to the Lys-Ala dipeptide sequence.

-

Cleavage : The enzyme catalyzes the hydrolysis of the amide bond between the Alanine residue and the AMC molecule.

-

Signal Generation : The release of free AMC results in a significant increase in fluorescence intensity when excited by light at the appropriate wavelength (~360 nm). This emission (~460 nm) is detected by a fluorescence plate reader.

Applications in Research & Drug Development

The sensitivity and real-time nature of this substrate make it a versatile tool for several critical applications.

Enzyme Activity & Kinetic Analysis

Determining an enzyme's kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), is fundamental to understanding its function, efficiency, and substrate specificity.

-

Causality Behind Kinetic Analysis : Measuring kinetics is not merely about generating numbers; it provides deep insights into the enzyme's catalytic mechanism. A low Km value implies a high affinity of the enzyme for the substrate, meaning it can operate efficiently even at low substrate concentrations. Vmax reflects the maximum rate of reaction when the enzyme is saturated with the substrate. These parameters are essential for comparing enzyme variants, understanding the impact of mutations, or assessing the effect of different physiological conditions.

An experiment to determine Km and Vmax involves measuring the initial reaction velocity at various concentrations of H-LYS-ALA-AMC. The data are then plotted (Velocity vs. [Substrate]) and fitted to the Michaelis-Menten equation.

High-Throughput Screening (HTS) for Inhibitors

Proteases like DPP4 are significant drug targets, particularly for type 2 diabetes.[2] H-LYS-ALA-AMC is ideally suited for HTS campaigns designed to discover novel enzyme inhibitors from large compound libraries.[16][17][18]

-

The HTS Workflow : The assay is miniaturized, typically into 384- or 1536-well plates, to maximize throughput.[17] Test compounds are pre-incubated with the enzyme before the addition of the fluorogenic substrate. A reduction in the rate of fluorescence generation compared to a control (with no inhibitor) indicates that the test compound has inhibitory activity.

-

Trustworthiness through Self-Validation : A robust HTS assay must be self-validating. Key to this is the calculation of the Z'-factor , a statistical parameter that quantifies the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, with a large separation between positive and negative controls, making it suitable for HTS.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Standard DPP4 Activity Assay

This protocol measures the activity of a purified DPP4 enzyme preparation.

Materials:

-

Purified DPP4 Enzyme

-

This compound Substrate

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Known DPP4 Inhibitor (e.g., Sitagliptin) for positive control

-

Fluorescence microplate reader (Ex/Em = 360/460 nm)

Procedure:

-

Reagent Preparation :

-

Prepare a 10 mM stock solution of H-LYS-ALA-AMC in DMSO. Store at -20°C.

-

Dilute the DPP4 enzyme to the desired working concentration in cold Assay Buffer. Keep on ice.

-

Prepare a working substrate solution by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 100 µM).

-

-

Assay Setup : In a 96-well black plate, set up the following reactions in triplicate (50 µL final volume per well):

-

Test Wells : 25 µL Assay Buffer + 25 µL diluted DPP4 enzyme.

-

Negative Control (No Enzyme) : 50 µL Assay Buffer. Rationale: This control measures the rate of non-enzymatic substrate hydrolysis, establishing the baseline background signal.[20]

-

Positive Control (Inhibitor) : 25 µL known inhibitor + 25 µL diluted DPP4 enzyme. Rationale: This control validates that the observed activity can be inhibited, confirming it is specific to the target enzyme.

-

-

Reaction Initiation :

-

Pre-warm the plate to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding 50 µL of the working substrate solution to all wells, bringing the total volume to 100 µL.

-

-

Fluorescence Measurement :

-

Immediately place the plate in the fluorescence reader.

-

Measure the increase in fluorescence intensity (Relative Fluorescence Units, RFU) over time (e.g., every 60 seconds for 30 minutes) in kinetic mode.

-

Protocol 2: Inhibitor IC₅₀ Determination

This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀).

Procedure:

-

Compound Dilution : Prepare a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilution series) in Assay Buffer containing a constant concentration of DMSO (to control for solvent effects).

-

Assay Setup :

-

To the wells of a 96-well plate, add 25 µL of each inhibitor dilution.

-

Include a "No Inhibitor" control (containing only buffer + DMSO) and a "No Enzyme" control.

-